Cas no 746571-09-5 (2-Amino-2-(4-ethylphenyl)acetonitrile)

2-Amino-2-(4-ethylphenyl)acetonitrile is a versatile organic intermediate primarily used in pharmaceutical and agrochemical synthesis. Its structure features a nitrile group and an amino group attached to a phenyl ring substituted with an ethyl group, making it a valuable precursor for heterocyclic compounds and fine chemicals. The compound exhibits high reactivity, enabling efficient transformations into amines, carboxylic acids, and other functionalized derivatives. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The ethylphenyl moiety contributes to lipophilicity, which can be advantageous in designing bioactive molecules. This intermediate is particularly relevant in medicinal chemistry for the development of targeted therapeutics.
2-Amino-2-(4-ethylphenyl)acetonitrile structure
746571-09-5 structure
Product name:2-Amino-2-(4-ethylphenyl)acetonitrile
CAS No:746571-09-5
MF:C10H12N2
MW:160.215682029724
MDL:MFCD09041404
CID:4658343
PubChem ID:14670696

2-Amino-2-(4-ethylphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(4-ethylphenyl)acetonitrile
    • 2-Amino-2-(4-ethylphenyl)acetonitrile
    • MDL: MFCD09041404
    • Inchi: 1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3
    • InChI Key: WYIGXKOCXUIPMW-UHFFFAOYSA-N
    • SMILES: NC(C#N)C1C=CC(=CC=1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • XLogP3: 1.6
  • Topological Polar Surface Area: 49.8

2-Amino-2-(4-ethylphenyl)acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-212969-0.25g
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95%
0.25g
$216.0 2023-09-16
Enamine
EN300-212969-0.05g
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95%
0.05g
$101.0 2023-09-16
TRC
A636558-50mg
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5
50mg
$ 95.00 2022-06-07
1PlusChem
1P01BBP3-2.5g
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95%
2.5g
$1340.00 2024-04-21
Enamine
EN300-212969-10g
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95%
10g
$2269.0 2023-09-16
1PlusChem
1P01BBP3-250mg
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95%
250mg
$275.00 2025-03-19
1PlusChem
1P01BBP3-5g
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95%
5g
$1953.00 2024-04-21
1PlusChem
1P01BBP3-10g
2-amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95%
10g
$2867.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310107-100mg
2-Amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95+%
100mg
¥3283.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310107-2.5g
2-Amino-2-(4-ethylphenyl)acetonitrile
746571-09-5 95+%
2.5g
¥26056.00 2024-07-28

2-Amino-2-(4-ethylphenyl)acetonitrile Related Literature

Additional information on 2-Amino-2-(4-ethylphenyl)acetonitrile

2-Amino-2-(4-Ethylphenyl)Acetonitrile: A Comprehensive Overview

The compound with CAS No. 746571-09-5, commonly referred to as 2-Amino-2-(4-Ethylphenyl)Acetonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group and a cyano group attached to a substituted phenyl ring. The 4-Ethylphenyl moiety adds a layer of complexity and functionality to the molecule, making it a versatile building block for various applications.

Recent studies have highlighted the potential of 2-Amino-2-(4-Ethylphenyl)Acetonitrile in drug discovery. Researchers have explored its ability to act as a precursor for bioactive compounds, particularly in the development of anti-cancer agents. The molecule's cyano group has been shown to enhance the stability and bioavailability of derivatives, while the amino group provides sites for further functionalization. These properties make it an attractive candidate for medicinal chemists seeking to design targeted therapies.

In addition to its pharmacological applications, 2-Amino-2-(4-Ethylphenyl)Acetonitrile has found utility in materials science. Its ability to undergo various types of polymerization reactions has led to its use in the synthesis of novel polymers with tailored properties. For instance, researchers have demonstrated that derivatives of this compound can form high-strength, lightweight materials suitable for aerospace and automotive industries. The 4-Ethylphenyl group plays a crucial role in modulating the electronic and mechanical properties of these materials.

The synthesis of 2-Amino-2-(4-Ethylphenyl)Acetonitrile involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. Advanced techniques such as Suzuki coupling and Stille coupling have been employed to achieve high yields and purity. These methods not only ensure the quality of the final product but also pave the way for large-scale production, which is essential for industrial applications.

From an environmental perspective, the compound has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, 2-Amino-2-(4-Ethylphenyl)Acetonitrile can be metabolized by microorganisms, reducing its persistence in natural ecosystems. This finding is particularly important for industries that rely on this compound, as it aligns with global efforts to promote sustainable chemistry.

Looking ahead, the potential applications of 2-Amino-2-(4-Ethylphenyl)Acetonitrile are vast and varied. Its role as a key intermediate in organic synthesis continues to expand, with ongoing research exploring its use in nanotechnology and green chemistry. As scientists delve deeper into its properties and mechanisms, this compound is poised to make significant contributions to both academic research and industrial innovation.

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